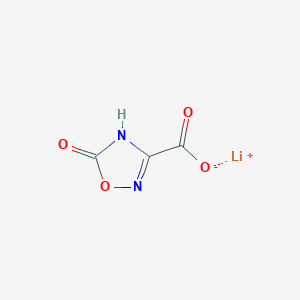

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate

Description

Lithium 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate is a lithium salt derivative of a 1,2,4-oxadiazole heterocycle functionalized with a carboxylate group at the 3-position. The 1,2,4-oxadiazole core distinguishes it from the more commonly studied 1,3,4-oxadiazole isomers. The lithium counterion enhances solubility in polar solvents and may influence ionic interactions in biological systems.

Properties

IUPAC Name |

lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O4.Li/c6-2(7)1-4-3(8)9-5-1;/h(H,6,7)(H,4,5,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJECWSOJIJSAFX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1(=NOC(=O)N1)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HLiN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,2,4-oxadiazoles, including Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate, typically involves the cyclization of amidoximes with carbonyl compounds. Common synthetic routes include:

Reaction with Carboxylic Acids: Amidoximes react with carboxylic acids in the presence of dehydrating agents to form 1,2,4-oxadiazoles.

Reaction with Aldehydes: Amidoximes can also react with aldehydes under acidic or basic conditions to yield 1,2,4-oxadiazoles.

Reaction with Esters: Another method involves the reaction of amidoximes with esters, often catalyzed by bases.

Chemical Reactions Analysis

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can yield reduced forms of the oxadiazole ring.

Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted oxadiazoles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are typically substituted oxadiazoles with varying functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate exhibits significant antimicrobial properties. Research has shown that derivatives of oxadiazoles can act as effective antibacterial and antiviral agents. For instance, a study indicated that certain oxadiazole derivatives demonstrated potent activity against various bacterial strains and viruses, making them candidates for drug development .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A notable study found that 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives exhibited higher inhibitory potency against human tumor cell lines compared to their counterparts. The derivatives showed promising results with IC50 values indicating their effectiveness in inhibiting cancer cell growth .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound 1 | 2.76 | Ovarian Cancer |

| Compound 2 | 9.27 | Prostate Cancer |

| Compound 3 | 0.003 | Renal Cancer |

Agricultural Applications

Herbicidal and Insecticidal Properties

Oxadiazoles have been recognized for their biological activity in agriculture. The compound can be utilized as a herbicide or insecticide due to its ability to inhibit specific biochemical pathways in plants and pests. Studies have shown that oxadiazole derivatives can effectively control weed growth and pest populations while posing minimal risk to non-target organisms .

Materials Science

Polymeric Applications

this compound can serve as a building block in the synthesis of novel polymers with enhanced properties. The incorporation of oxadiazole units into polymeric structures can improve thermal stability and mechanical strength. Research is ongoing to optimize these materials for applications in coatings and composites .

Case Study 1: Antimicrobial Screening

A series of lithium oxadiazole derivatives were synthesized and screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with specific substitutions on the oxadiazole ring exhibited significantly lower minimum inhibitory concentrations (MICs), indicating their potential as new antimicrobial agents.

Case Study 2: Anticancer Evaluation

In a comparative study of various oxadiazole derivatives against a panel of cancer cell lines, this compound was found to have superior cytotoxic effects against ovarian cancer cells compared to traditional chemotherapeutics like doxorubicin. Flow cytometry analysis revealed that these compounds induce apoptosis in a dose-dependent manner.

Mechanism of Action

The mechanism of action of Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules in the target organisms .

Comparison with Similar Compounds

Comparison with Similar Oxadiazole Derivatives

Structural and Functional Group Differences

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomers :

The position of nitrogen and oxygen atoms in the oxadiazole ring significantly impacts electronic properties and bioactivity. For example, 1,3,4-oxadiazoles (e.g., compounds in –3) often exhibit stronger hydrogen-bonding capabilities due to nitrogen positioning, whereas 1,2,4-oxadiazoles may display altered dipole moments and metabolic stability . - Substituent Effects :

- The lithium carboxylate group in the target compound contrasts with thioether (e.g., 5a, 5g in ) or sulfonate moieties (e.g., 4a series in ). These substituents influence lipophilicity, membrane permeability, and target binding.

- Trifluoromethyl groups in ’s compounds enhance fungicidal activity by increasing electronegativity and resistance to metabolic degradation .

Table 1: Comparative Bioactivity of Oxadiazole Derivatives

Key Observations:

- Fungicidal Activity :

1,3,4-Oxadiazole thioethers () showed >50% inhibition against fungal pathogens, attributed to SDH protein binding via carbonyl interactions. The lithium carboxylate’s ionic nature may favor interactions with charged residues in similar targets, though its 1,2,4-isomer might reduce binding efficiency . - Antibacterial Activity :

Carboxylate-containing 1,3,4-oxadiazoles () disrupted bacterial membranes (e.g., Xanthomonas spp.) with EC50 values as low as 50.1 µM. Lithium’s compound could exhibit comparable activity if the carboxylate facilitates membrane penetration, though the lack of a sulfonate group might limit potency . - Enzyme Inhibition :

Heterocyclic diversity (e.g., triazole rings in ) enhanced tyrosinase inhibition. The 1,2,4-oxadiazole core in the lithium compound may lack this synergistic effect unless paired with additional rings .

Molecular Interactions and Solubility

- SDH Protein Binding : highlighted carbonyl groups as critical for SDH binding. The lithium carboxylate’s ionic character might substitute for carbonyl interactions, though steric effects from the 1,2,4-isomer could hinder docking .

Biological Activity

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate is a member of the oxadiazole family, known for its diverse biological activities. This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, along with a carboxylate group. Its structure contributes to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Target Interactions

This compound exhibits activity against various pathogens, including bacteria and cancer cells. The mechanism of action primarily involves the inhibition of key enzymatic pathways crucial for the survival and replication of these pathogens. For instance, it has been reported to interact with specific enzymes that play roles in oxidative stress responses and apoptosis pathways .

Biochemical Pathways

Research indicates that this compound modulates oxidative stress responses by influencing signaling molecules involved in cellular defense mechanisms. It has been shown to upregulate antioxidant enzymes, enhancing the cell's ability to manage reactive oxygen species (ROS), thereby promoting cell survival under stress conditions .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, which suggests potential applications as an anti-infective agent. The compound's structure allows it to disrupt essential cellular functions in pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have shown that it possesses moderate antiproliferative activity against specific human cancer cell lines such as HL-60 (pro-myelocytic leukemia) and NCI H292 (lung carcinoma). The mechanism appears to involve the induction of oxidative stress leading to apoptosis in sensitive cell lines .

Case Studies

A study evaluating the antiproliferative effects of various oxadiazole derivatives found that compounds similar to this compound exhibited IC50 values indicating significant cytotoxicity against HL-60 cells. For example, related compounds showed IC50 values ranging from 19 µM to 42 µM, suggesting that structural modifications could enhance their efficacy .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | IC50 (µM) | Target Pathway |

|---|---|---|---|

| This compound | Antimicrobial and anticancer | Varies | Oxidative stress modulation |

| 3-Aryl-5-pentyl-1,2,4-oxadiazoles | Antiproliferative | 19 - 42 | Apoptosis induction |

| 5-Oxo-2,5-dihydro-1,2,4-oxadiazole derivatives | Anti-infective agents | Not specified | Enzyme inhibition |

Q & A

Q. What are the recommended safety protocols for handling lithium-containing oxadiazole derivatives in laboratory settings?

Lithium salts, including lithium 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate, require strict moisture control due to their hygroscopic nature. Handling should occur in anhydrous environments (e.g., gloveboxes) to prevent hydrolysis. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Waste disposal must follow protocols for reactive lithium compounds, including neutralization with isopropanol before aqueous disposal .

Q. What synthetic methodologies are commonly employed for preparing lithium 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate?

A typical approach involves cyclocondensation of acylhydrazides with carboxylic acid derivatives. For example, ethyl 5-substituted-1,2,4-oxadiazole-3-carboxylates can be synthesized via refluxing acylhydrazides with ethyl chlorooxoacetate in ethanol. Subsequent hydrolysis with lithium hydroxide in THF/water yields the lithium carboxylate salt. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification by recrystallization from ethanol/water mixtures are critical .

Q. How can researchers characterize the purity and structural integrity of lithium 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate?

Key techniques include:

- NMR spectroscopy : and NMR to confirm the oxadiazole ring and carboxylate moiety (e.g., carbonyl signals at ~165–170 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental analysis : Validate lithium content via ICP-MS or flame photometry .

Advanced Research Questions

Q. What reaction mechanisms are involved in the metal-mediated rearrangements of 5-substituted 1,2,4-oxadiazoles to form heterocyclic compounds?

Under metal carbonyl catalysis (e.g., Fe(CO)), 5-(2-oxoalkyl)-1,2,4-oxadiazoles undergo ring expansion to pyrimidines via [3+3] cycloaddition. Computational studies suggest a stepwise mechanism involving nucleophilic attack at the oxadiazole’s C5 position, followed by ring opening and recombination. Isotopic labeling (e.g., ) can track oxygen migration during rearrangement .

Q. How can computational chemistry approaches be utilized to predict the reactivity of lithium 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s electrostatic potential surface, identifying nucleophilic attack sites. Solvent effects (e.g., dielectric constant of DMSO) are incorporated via the Polarizable Continuum Model (PCM). MD simulations further assess ligand-protein interactions if the compound exhibits bioactivity .

Q. How should researchers address discrepancies in reported spectroscopic data for oxadiazole derivatives?

Contradictions in NMR shifts may arise from solvent polarity or counterion effects. For example, lithium carboxylates exhibit downfield shifts compared to sodium salts due to stronger ion pairing. To resolve conflicts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.